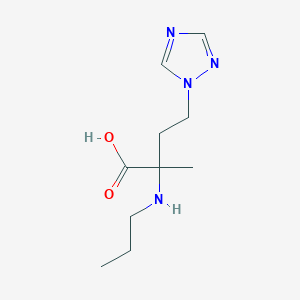
2-Methyl-2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a propylamino group, and a butanoic acid moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne.
Introduction of the Propylamino Group: The propylamino group can be introduced via a nucleophilic substitution reaction using a suitable alkyl halide.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be synthesized through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Methyl-2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Receptors: Interacting with receptors to modulate their activity and downstream signaling pathways.
Altering Cellular Processes: Affecting cellular processes such as cell division, apoptosis, and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-(ethylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid
- 2-Methyl-2-(butylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid
- 2-Methyl-2-(propylamino)-4-(1h-1,2,3-triazol-1-yl)butanoic acid
Uniqueness
2-Methyl-2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H18N4O2 |
|---|---|
Peso molecular |
226.28 g/mol |
Nombre IUPAC |
2-methyl-2-(propylamino)-4-(1,2,4-triazol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H18N4O2/c1-3-5-12-10(2,9(15)16)4-6-14-8-11-7-13-14/h7-8,12H,3-6H2,1-2H3,(H,15,16) |
Clave InChI |
DWTDANQZVBGNOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(C)(CCN1C=NC=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


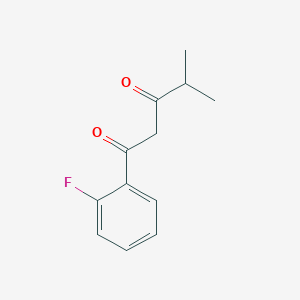
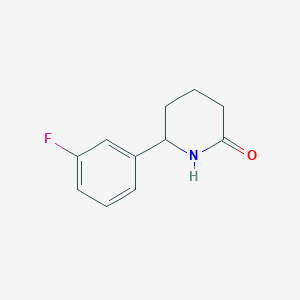

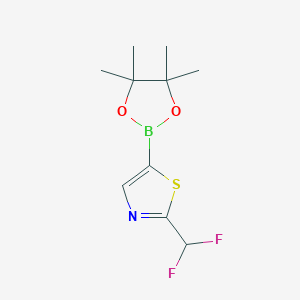

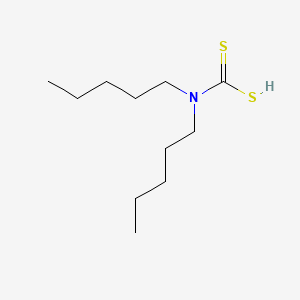
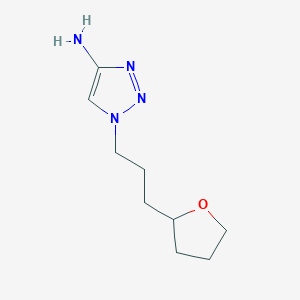
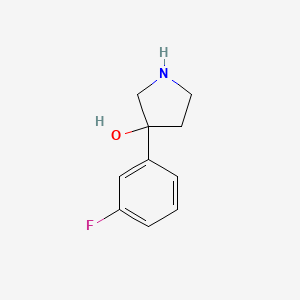

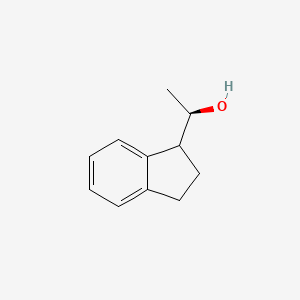
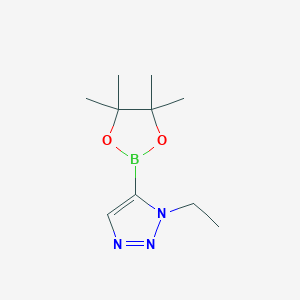
![4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13627274.png)


